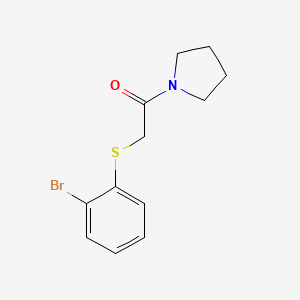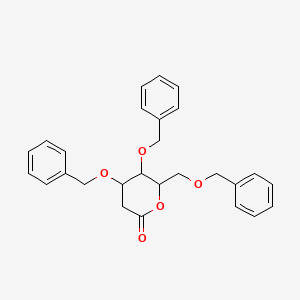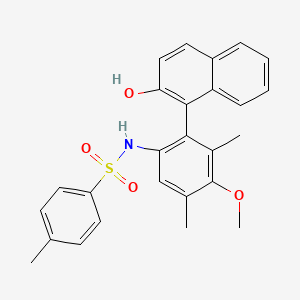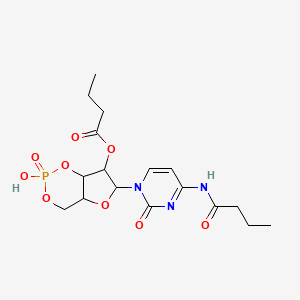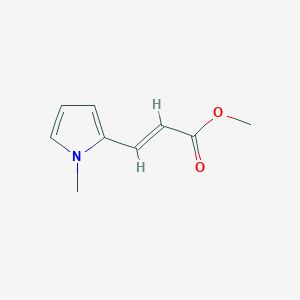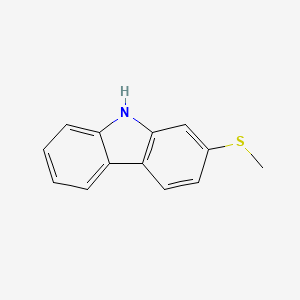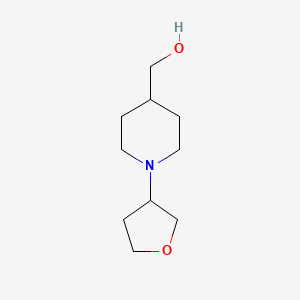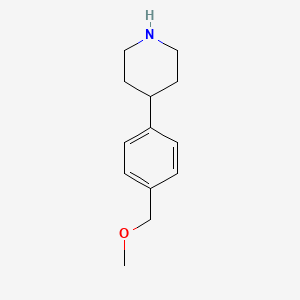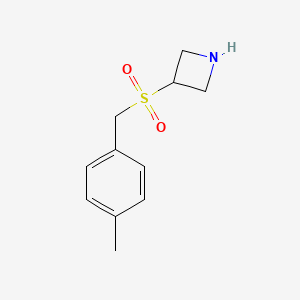
3-((4-Methylbenzyl)sulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Methylbenzyl)sulfonyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles . The presence of the 4-methylbenzylsulfonyl group in this compound adds further functional diversity, making it a valuable molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylbenzyl)sulfonyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the 4-methylbenzylsulfonyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the treatment of 3,4,6-tri-O-benzyl-D-galactal with mercury(II) sulfate in the presence of sulfuric acid can yield a hydroxy-trans-enal, which upon chemoselective reduction, forms the desired azetidine .
Industrial Production Methods
Industrial production of azetidines, including this compound, often relies on scalable synthetic routes that ensure high yield and purity. These methods may involve the use of advanced catalytic processes and optimized reaction conditions to facilitate large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Methylbenzyl)sulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products
Applications De Recherche Scientifique
3-((4-Methylbenzyl)sulfonyl)azetidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-((4-Methylbenzyl)sulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The ring strain of the azetidine moiety plays a crucial role in its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle with similar ring strain but lacking the sulfonyl group.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different stability.
Uniqueness
The combination of the azetidine ring and the sulfonyl group makes it a versatile compound with distinct reactivity and stability compared to its analogues .
Propriétés
Formule moléculaire |
C11H15NO2S |
|---|---|
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
3-[(4-methylphenyl)methylsulfonyl]azetidine |
InChI |
InChI=1S/C11H15NO2S/c1-9-2-4-10(5-3-9)8-15(13,14)11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 |
Clé InChI |
GCMZVEWPGISWOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CS(=O)(=O)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B15090128.png)
![1,3-Ditert-butyl-5-[4-[4-[4-(3,5-ditert-butylphenyl)phenyl]phenyl]phenyl]benzene](/img/structure/B15090136.png)
![2-yl)ethyl]-1-naphthalenyl Ester](/img/structure/B15090144.png)
![N-(4'-bromo-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B15090151.png)
![3-[[4-(5-Chloro-2-methoxyphenyl)pyrazol-1-yl]methyl]-4-phenylpiperidine](/img/structure/B15090162.png)
![disodium;6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-[3-[5-(trifluoromethyl)pyridin-2-yl]sulfonylazanidylphenyl]propyl]-3H-pyran-4-olate](/img/structure/B15090170.png)
